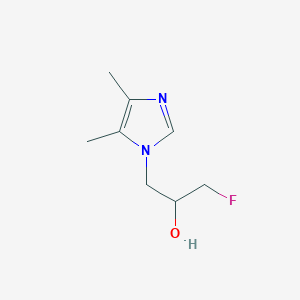

1-(4,5-Dimethyl-1H-imidazol-1-yl)-3-fluoropropan-2-ol

Description

1-(4,5-Dimethyl-1H-imidazol-1-yl)-3-fluoropropan-2-ol is a fluorinated imidazole derivative characterized by a propan-2-ol backbone substituted with a fluorine atom at the third carbon and a 4,5-dimethylimidazole ring at the first carbon.

Properties

Molecular Formula |

C8H13FN2O |

|---|---|

Molecular Weight |

172.20 g/mol |

IUPAC Name |

1-(4,5-dimethylimidazol-1-yl)-3-fluoropropan-2-ol |

InChI |

InChI=1S/C8H13FN2O/c1-6-7(2)11(5-10-6)4-8(12)3-9/h5,8,12H,3-4H2,1-2H3 |

InChI Key |

FSSZPBWGZNXRSK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C=N1)CC(CF)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-Dimethyl-1H-imidazol-1-yl)-3-fluoropropan-2-ol typically involves the reaction of 4,5-dimethylimidazole with a fluorinated propanol derivative under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as distillation, crystallization, or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4,5-Dimethyl-1H-imidazol-1-yl)-3-fluoropropan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline derivative.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

Oxidation: Formation of 1-(4,5-Dimethyl-1H-imidazol-1-yl)-3-fluoropropanone.

Reduction: Formation of 1-(4,5-Dimethyl-1H-imidazolin-1-yl)-3-fluoropropan-2-ol.

Substitution: Formation of 1-(4,5-Dimethyl-1H-imidazol-1-yl)-3-substituted-propan-2-ol derivatives.

Scientific Research Applications

1-(4,5-Dimethyl-1H-imidazol-1-yl)-3-fluoropropan-2-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its fluorinated group.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-(4,5-Dimethyl-1H-imidazol-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets. The fluorinated propanol group can form hydrogen bonds with biological molecules, while the imidazole ring can interact with metal ions or enzyme active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues from Enamine Ltd’s Building Blocks Catalogue

The Enamine Ltd catalogue () lists several imidazole- and fluorine-containing compounds, enabling a comparative analysis:

| Compound Name | Key Structural Differences vs. Target Compound | Molecular Weight (g/mol) | Potential Applications |

|---|---|---|---|

| 3-(1-Amino-2,2,2-trifluoroethyl)azetidine-1-carboxy-propan-1-amine derivative | Replaces propanol chain with azetidine and trifluoroethyl | 264.33 | Bioactive molecule synthesis |

| 1-[(2R)-1-(Propan-2-yl)pyrrolidin-2-yl]methanamine | Pyrrolidine ring instead of imidazole; lacks fluorine | 217.28 | Chiral ligand or catalyst |

| 4-[2-Methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propan-2-yl] | Tetrazole ring replaces imidazole; no fluorine | N/A | Energetic materials or ligands |

Key Observations :

- Heterocycle Substitution : Replacing the imidazole with pyrrolidine or tetrazole rings modifies electronic and steric properties, affecting applications in catalysis or drug design .

- Chain Flexibility: The propanol chain in the target compound may offer hydrogen-bonding capabilities (via the hydroxyl group) absent in analogues with amine or tetrazole termini.

Crystallographic and Structural Analysis Tools

Software such as SHELX and OLEX2 () are critical for determining structural parameters (e.g., bond lengths, angles, and torsion angles) in crystallographic studies. For example:

Electronic and Reactivity Trends

- Fluorine vs. Trifluoroethyl : The single fluorine in the target compound likely imposes moderate electronegativity, whereas trifluoroethyl groups (as in the azetidine derivative) increase lipophilicity and metabolic resistance .

- Imidazole vs. Tetrazole : Imidazole’s aromaticity and basicity contrast with tetrazole’s high nitrogen content and acidity, impacting coordination chemistry or protonation states in biological systems .

Biological Activity

1-(4,5-Dimethyl-1H-imidazol-1-yl)-3-fluoropropan-2-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 201.24 g/mol

- CAS Number : 2171890-05-2

The compound features a fluorinated propanol moiety linked to a dimethyl-substituted imidazole ring, which is significant for its biological interactions.

Synthesis and Structure

The synthesis of 1-(4,5-dimethyl-1H-imidazol-1-yl)-3-fluoropropan-2-ol typically involves the reaction of appropriate imidazole derivatives with fluorinated propanol precursors. This synthetic pathway is crucial for developing analogs with enhanced biological activity.

Anticancer Activity

Recent studies have investigated the anticancer properties of fluorinated imidazole derivatives, including 1-(4,5-dimethyl-1H-imidazol-1-yl)-3-fluoropropan-2-ol. In a screening assay against various cancer cell lines (A549, HepG2, HeLa), the compound demonstrated notable cytotoxic effects.

| Cell Line | CC (µM) | IC (µM) |

|---|---|---|

| HeLa | < 0.080 | Not determined |

| A549 | > 10 | Not determined |

| HepG2 | > 10 | Not determined |

The HeLa cell line exhibited the highest sensitivity to the compound, with a CC value significantly lower than 0.080 µM, indicating strong cytotoxic potential against cervical cancer cells .

Antiviral Activity

In addition to its anticancer properties, the compound's antiviral activity was assessed against several viruses including HSV-1 and HCMV. However, results indicated a lack of significant antiviral activity at nontoxic concentrations.

| Virus | IC (µM) | Activity |

|---|---|---|

| HSV-1 | > 50 | No activity |

| HCMV | > 50 | No activity |

These findings suggest that while the compound may have potential in cancer treatment, its efficacy against viral pathogens is limited .

Case Studies and Research Findings

A comparative study highlighted that modifications in the structure of imidazole derivatives can significantly impact their biological activities. For instance, replacing certain functional groups or altering substitution patterns on the imidazole ring can enhance cytotoxicity or selectivity against specific cancer types .

Structure–Activity Relationship (SAR)

Research has established that the presence of fluorine atoms in imidazole derivatives often correlates with increased biological activity. The fluorinated analogs were observed to exhibit enhanced interactions with target biomolecules, leading to improved potency in anticancer assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.